Di-tert-butyl tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

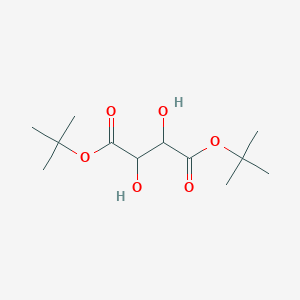

Di-tert-butyl tartrate is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chiral Auxiliary in Asymmetric Synthesis

Di-tert-butyl tartrate is widely utilized as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are essential in pharmaceuticals. The steric hindrance provided by the tert-butyl groups enhances selectivity during chemical reactions, making it a preferred choice over smaller chiral auxiliaries like diethyl or dimethyl tartrate .

Biological Studies

The compound plays a role in biochemical assays and enzyme mechanism studies. Its ability to form diastereomeric complexes allows researchers to investigate enzyme-substrate interactions and reaction mechanisms in detail .

Pharmaceutical Development

In drug formulation, this compound enhances the stability and efficacy of active pharmaceutical ingredients. Its application extends to the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents .

Food and Beverage Industry

The compound is employed as a flavoring agent, contributing to unique taste profiles in food products. Its use helps enhance consumer appeal through improved flavor characteristics .

Polymer Chemistry

This compound is involved in synthesizing biodegradable polymers, promoting environmentally friendly materials that align with sustainability goals in chemical manufacturing .

Analytical Chemistry

In analytical applications, this compound serves as a standard in chromatography, facilitating accurate measurements and analyses of complex mixtures across various samples .

Case Study 1: Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties by scavenging free radicals. This activity is crucial for protecting cellular components from oxidative stress-related damage, which is linked to diseases such as cancer and neurodegenerative disorders.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. This suggests its potential therapeutic application in treating inflammatory conditions by modulating immune responses.

Case Study 3: Neuroprotective Effects

A study assessing the neuroprotective effects of this compound indicated that it reduces neuronal cell death caused by pro-inflammatory cytokines. This finding highlights its potential use in neuroprotection strategies.

化学反应分析

Asymmetric Epoxidation via Titanium-Tartrate Complexes

DBT serves as a chiral ligand in titanium-catalyzed asymmetric epoxidation of allylic alcohols. The reaction exhibits second-order dependence on titanium concentration and first-order dependence on tert-butyl hydroperoxide (TBHP) .

Mechanistic Features :

-

Formation of a dimeric titanium-tartrate complex ([Ti(DBT)]₂) as the active catalyst .

-

Stereoselective oxygen transfer from TBHP to the alkene substrate, achieving enantiomeric excess (ee) >90% for cyclic allylic alcohols .

-

Selectivity influenced by Lewis acid additives (e.g., BF₃·OEt₂ vs. TiCl₃(OiPr)), altering transition-state geometry .

Experimental Data :

| Substrate | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| (E)-Cyclohexenylcarbinol | [Ti(DBT)]₂, BF₃·OEt₂ | 98 | 85 |

| Geraniol | [Ti(DBT)]₂, TiCl₃(OiPr) | 82 | 78 |

Multicomponent Reactions with tert-Butyl Nitrite

DBT participates in tert-butyl nitrite-mediated one-pot syntheses of nitrogen heterocycles:

Reaction Pathway :

-

Oxidative C–N bond formation between DBT and amines.

-

Sequential cyclization to yield imidazoquinolines or isoquinolines .

Example : Synthesis of 6-nitroimidazoquinoline

-

Conditions: DBT (1 eq), tert-butyl nitrite (2 eq), FeCl₃ (cat.), 80°C, 12 h.

-

Yield: 72%.

Esterification and Acyl Transfer Reactions

DBT undergoes ester exchange under acidic or enzymatic conditions:

Visible Light-Induced Radical Dimerization

Under photoredox catalysis, DBT derivatives form 2,3-dialkylated tartaric acid esters:

-

Eosin Y (EY) catalyzes single-electron transfer (SET) to α-ketoesters.

-

Ketyl radical generation and dimerization via C–C bond formation.

Key Findings :

Silylketene Acetal Aldol Reactions

DBT-derived silylketene acetals react with aldehydes under Lewis acid catalysis :

Conditions :

-

Catalyst: BF₃·OEt₂ or TiCl₃(OiPr).

-

Solvent: CH₂Cl₂, −78°C.

Selectivity Outcomes :

| Aldehyde | Catalyst | diastereomeric ratio (dr) |

|---|---|---|

| Benzaldehyde | BF₃·OEt₂ | 82:18 |

| Cinnamaldehyde | TiCl₃(OiPr) | 75:25 |

Hydrolysis and Transesterification

DBT’s tert-butyl esters hydrolyze under acidic conditions to regenerate tartaric acid:

Kinetics :

Industrial-Scale Modifications

Continuous flow reactors optimize DBT synthesis:

Di-tert-butyl tartrate’s versatility stems from its dual role as a chiral auxiliary and sterically hindered nucleophile. Its applications span asymmetric catalysis, radical chemistry, and heterocycle synthesis, with ongoing research exploring its utility in green chemistry and pharmaceutical manufacturing .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butyl tartrate, and how can its purity be validated?

this compound synthesis typically involves esterification of L-tartaric acid with tert-butanol under acidic catalysis. To optimize yield and purity, reaction parameters (temperature, molar ratios, catalyst concentration) should be systematically varied using Design of Experiments (DoE) approaches like fractional factorial designs. Purity validation employs reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection, as described in QbD-based method development . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity .

Q. How can researchers characterize the stereochemical stability of this compound under varying pH and temperature conditions?

Stability studies should involve accelerated degradation under acidic, alkaline, oxidative, and thermal stress conditions. Use RP-HPLC to monitor degradation products, ensuring baseline separation of enantiomers. For example, a QbD-validated method with a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) can resolve degradation peaks while maintaining resolution >2.0 . Statistical tools like ANOVA assess the significance of factors (e.g., pH, temperature) on degradation rates .

Q. What spectroscopic or chromatographic techniques are most reliable for quantifying this compound in complex matrices?

RP-HPLC with PDA detection is preferred for its sensitivity (detection limits ~0.1 µg/mL) and specificity. Method validation should include linearity (R² >0.999), precision (%RSD <2%), and accuracy (recovery 98–102%). For spectrophotometric analysis, derivatization with bromophenol blue (BPB) in a buffered medium (e.g., pH 3.5) enables UV detection at 410 nm, though cross-validation with HPLC is critical to rule out matrix interference .

Advanced Research Questions

Q. How can Box-Behnken designs improve the robustness of analytical methods for this compound?

Box-Behnken designs (BBD) optimize multiple method parameters (e.g., mobile phase composition, flow rate, column temperature) efficiently. For instance, a three-factor BBD evaluates main effects and interactions via response surface modeling, ensuring robustness across operational ranges. Validation includes testing intermediate precision and assessing %RSD for retention time and peak area . Diagnostic plots (e.g., residuals vs. predicted) identify outliers, while ANOVA confirms model adequacy (p <0.05) .

Q. How should researchers address contradictions in degradation kinetics data for this compound across studies?

Contradictions often arise from differences in experimental conditions (e.g., light exposure, solvent systems). To resolve these, conduct controlled degradation studies using standardized ICH guidelines (e.g., Q1A-R2). Compare degradation pathways via LC-MS/MS to identify intermediates. If discrepancies persist, apply multivariate statistics (e.g., principal component analysis) to isolate confounding variables .

Q. What strategies are recommended for assessing the ecological impact of this compound when persistence or toxicity data are unavailable?

Use read-across approaches with structurally related esters (e.g., diisobutyl tartrate) to estimate biodegradation and toxicity. Prioritize in silico tools like EPI Suite for predicting persistence (e.g., BIOWIN scores) and ECOSAR for acute aquatic toxicity. If experimental data are critical, conduct OECD 301F ready biodegradability tests or Daphnia magna acute toxicity assays, noting limitations in extrapolation .

Q. How can researchers validate the absence of lead or heavy metal contaminants in this compound synthesis?

Employ gravimetric complexometric titration with sodium tartrate to chelate lead ions, preventing hydroxide precipitation. Use a Box-Behnken design to optimize ammonium hydroxide and tartrate concentrations, ensuring method robustness. Uncertainty analysis (e.g., coverage factor k=2) quantifies measurement reliability, with precision thresholds of %RSD <0.05% .

Q. What statistical methods are most effective for analyzing dose-response relationships in pharmacological studies involving this compound derivatives?

Two-way ANOVA with Bonferroni post-hoc tests compares treatment groups while controlling for multiple comparisons. For time-course data (e.g., receptor binding assays), Pearson correlation analysis quantifies associations between variables (e.g., nAChR density vs. behavioral outcomes). Use GraphPad Prism for nonlinear regression modeling of EC50/IC50 values .

Q. Methodological Considerations

- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture interactions and reduce resource use .

- Data Gaps : When toxicity data are lacking (e.g., stearyl tartrate re-evaluation), explicitly state assumptions and recommend targeted testing in risk assessments .

- Validation : Follow ICH Q2(R1) guidelines for analytical method validation, including robustness testing via deliberate parameter shifts .

属性

分子式 |

C12H22O6 |

|---|---|

分子量 |

262.30 g/mol |

IUPAC 名称 |

ditert-butyl 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3 |

InChI 键 |

ITWOKJQQGHCDBL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。